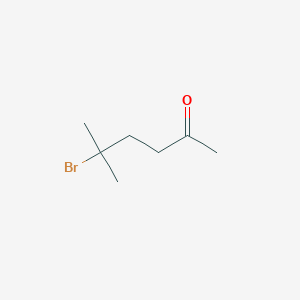

5-Bromo-5-methylhexan-2-one

Beschreibung

5-Bromo-5-methylhexan-2-one is a brominated aliphatic ketone with a hexane backbone. Its structure features a ketone group at the second carbon and a bromine atom adjacent to a methyl group at the fifth carbon.

Eigenschaften

Molekularformel |

C7H13BrO |

|---|---|

Molekulargewicht |

193.08 g/mol |

IUPAC-Name |

5-bromo-5-methylhexan-2-one |

InChI |

InChI=1S/C7H13BrO/c1-6(9)4-5-7(2,3)8/h4-5H2,1-3H3 |

InChI-Schlüssel |

SEAGRJQPIRPNIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCC(C)(C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-methylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 5-methylhexan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-5-methylhexan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5-methylhexan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere conditions.

Oxidation: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted hexanones or hexanols.

Reduction: Production of 5-bromo-5-methylhexan-2-ol.

Oxidation: Generation of 5-bromo-5-methylhexanoic acid or related compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-5-methylhexan-2-one finds applications in various scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

Medicine: Investigated for its potential as a building block in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-5-methylhexan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can participate in various redox reactions, influencing the compound’s behavior in different chemical environments. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-5-methylhexan-2-one with analogous brominated alkanes, ketones, and aromatic derivatives to infer its properties and applications.

Aliphatic Bromo-Ketones vs. Bromoalkanes

- 5-Bromo-5-methylhexan-2-one (C₇H₁₁BrO): Combines a ketone and bromine on a branched hexane chain. The ketone group increases polarity, likely elevating its boiling point compared to non-ketone bromoalkanes.

- 1-Bromohexane (C₆H₁₃Br): A linear bromoalkane. Lacks a ketone, resulting in lower polarity and boiling point (~155–160°C). Used as a solvent or alkylating agent .

- 2-Bromo-2-methylpentane (C₆H₁₁Br): A branched tertiary bromide. The absence of a ketone reduces polarity, but branching lowers its boiling point (~120°C) compared to linear analogs. Reactivity in SN1 reactions is enhanced due to tertiary carbocation stability .

Key Difference: The ketone in 5-bromo-5-methylhexan-2-one introduces hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol compared to purely aliphatic bromoalkanes.

Aromatic Bromo-Ketones

- 5-Bromo-2-hydroxybenzophenone (C₁₃H₉BrO₂): An aromatic ketone with bromine and hydroxyl groups. The conjugated aromatic system stabilizes the molecule, shifting UV absorption properties. Applications include photostabilizers or intermediates in polymer synthesis .

- Methyl 5-bromo-2-hydroxybenzoate: Synthesized via alkylation of a brominated aromatic acid ().

Key Difference : Aromatic bromo-ketones exhibit resonance stabilization and UV activity, whereas aliphatic bromo-ketones like 5-bromo-5-methylhexan-2-one are more reactive in aliphatic substitution or oxidation reactions.

Brominated Amines

- 5-Bromo-2-methoxybenzylamine (C₈H₁₀BrNO): A brominated aromatic amine with a methoxy group. The amine functionality enables participation in condensation or Schiff base formation. Applications include pharmaceutical intermediates .

Key Difference : The absence of an amine group in 5-bromo-5-methylhexan-2-one limits its use in amine-specific reactions but enhances its utility in ketone-based chemistry (e.g., Grignard additions).

Research Findings and Reactivity Insights

- Reactivity: The bromine at a tertiary position (adjacent to a methyl group) may favor elimination reactions (e.g., dehydrohalogenation) over substitution, depending on reaction conditions. The ketone group enables nucleophilic additions, distinguishing it from non-ketone bromoalkanes .

- Stability : Branched aliphatic bromo-ketones are less thermally stable than aromatic analogs due to the absence of resonance stabilization, necessitating low-temperature storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.